molecular formula C18H22N2O2 B591084 Carazolol-d7 CAS No. 1173021-02-7

Carazolol-d7

Cat. No.: B591084
CAS No.: 1173021-02-7
M. Wt: 305.4 g/mol
InChI Key: BQXQGZPYHWWCEB-QLWPOVNFSA-N
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Description

Carazolol-d7 is a deuterated form of carazolol, a beta-adrenergic receptor ligand. It is primarily used as an internal standard for the quantification of carazolol in various analytical applications. The compound has a molecular formula of C18H15D7N2O2 and a molecular weight of 305.42 .

Mechanism of Action

Target of Action

Carazolol-d7, also known as (+/-)-Carazolol-d7, is a β-adrenergic receptor (β-AR) ligand . It has a high affinity for the human β1-, β2-, and β3-ARs . These receptors are part of the sympathetic nervous system and mediate physiological responses to the catecholamines norepinephrine and epinephrine .

Mode of Action

This compound interacts with its targets, the β-adrenergic receptors, by binding to them . This binding reduces epinephrine-induced increases in mean arterial blood pressure and heart rate . The compound is also an inverse agonist of the β-adrenergic receptor .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the β-adrenergic receptors. These receptors mediate the catecholamine-induced activation of adenylate cyclase through the action of G proteins . The β2-adrenergic receptor, for example, binds epinephrine .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of this compound’s action involve a reduction in epinephrine-induced increases in mean arterial blood pressure and heart rate . This is achieved through its interaction with the β-adrenergic receptors.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found in wastewater effluent , suggesting that it can remain stable in such environments. Additionally, formulations containing Carazolol have been used to reduce stress in livestock during transport , indicating that its action can be effective in diverse environments.

Biochemical Analysis

Biochemical Properties

Carazolol-d7 interacts with β-adrenergic receptors, which are proteins located in the cell membrane. These receptors are part of the G protein-coupled receptor family, which play a crucial role in signal transduction . The nature of these interactions involves the binding of this compound to these receptors, which can influence the biochemical reactions within the cell.

Cellular Effects

This compound, through its interaction with β-adrenergic receptors, can influence various cellular processes. For instance, it can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on these processes would depend on the type of cell and the presence of β-adrenergic receptors.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to β-adrenergic receptors. This binding can lead to the inhibition or activation of enzymes, changes in gene expression, and other molecular-level effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carazolol-d7 involves the incorporation of deuterium atoms into the carazolol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Carazolol-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .

Scientific Research Applications

Carazolol-d7 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:

Comparison with Similar Compounds

Carazolol-d7 is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical applications. Similar compounds include:

This compound stands out due to its specific use in the quantification of carazolol, making it a valuable tool in both research and industry.

Biological Activity

Carazolol-d7 is a deuterated derivative of carazolol, primarily used as a research tool in pharmacology due to its properties as a beta-adrenergic receptor antagonist. This article explores the biological activity of this compound, focusing on its pharmacodynamics, receptor interactions, and applications in research.

Overview of this compound

This compound is a stable isotope-labeled compound that serves as an internal standard for quantifying carazolol in various biological matrices using techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) . Carazolol itself is known for its high affinity for beta-adrenergic receptors (β-ARs), particularly β1, β2, and β3 subtypes, with dissociation constants (Kds) reported as follows:

  • β1-AR : 0.2 nM
  • β2-AR : 0.03 nM
  • β3-AR : 4.47 nM .

This compound functions by binding to beta-adrenergic receptors, inhibiting their activation by endogenous catecholamines such as epinephrine and norepinephrine. The binding affinity and specificity of this compound allow it to effectively modulate physiological responses mediated by these receptors.

Binding Characteristics

Research indicates that the interaction of carazolol with β-ARs is saturable and exhibits stereospecificity, with the (-) stereoisomer demonstrating greater potency than the (+) stereoisomer . Kinetic studies suggest two phases of interaction:

  • Rapidly Reversible Phase : Low-affinity association with the receptor.
  • Slowly Reversible Phase : Formation of a high-affinity complex .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Parameter Value
Receptor Affinity (Kd)
β1-AR0.2 nM
β2-AR0.03 nM
β3-AR4.47 nM
Physiological Effects
Mean arterial blood pressure (MAP)Reduction at 10 µg/kg
Heart rateDecrease in conscious pigs
Toxicological Profile
Acute toxicityToxic if swallowed (H301)
Skin irritationCauses irritation (H315)
Eye irritationCauses serious irritation (H319)

Case Studies

  • Cardiovascular Research : A study demonstrated that Carazolol significantly reduced epinephrine-induced increases in mean arterial blood pressure and heart rate in conscious pigs when administered at a dose of 10 µg/kg. This illustrates its potential utility in managing stress responses in livestock during transport .
  • Receptor Characterization : In vitro studies using 3Hcarazolol have been pivotal in characterizing beta-adrenergic receptor subtypes in canine myocardium and lung tissues, highlighting the compound's effectiveness in pharmacological research .
  • Environmental Impact Studies : Research has detected carazolol residues in wastewater effluent, raising concerns about its environmental persistence and potential ecological impacts .

Properties

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16/h3-9,12-13,19-21H,10-11H2,1-2H3/i1D3,2D3,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXQGZPYHWWCEB-QLWPOVNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746815
Record name 1-[(9H-Carbazol-4-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173021-02-7
Record name 1-[(9H-Carbazol-4-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173021-02-7
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